Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate
Description
Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate is an ester derivative featuring a hexanoate backbone substituted with a 3,5-dichlorophenyl ketone group.
- Esterification: Reaction of the carboxylic acid precursor with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux conditions .
- Purification: Column chromatography or crystallization, as observed in similar compounds .
This compound is likely utilized in pharmaceutical or agrochemical research, given the prevalence of structurally related esters in these fields .
Properties
IUPAC Name |
ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-11(15)9-12(16)8-10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPUOOKPZNSWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645562 | |
| Record name | Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-90-1 | |
| Record name | Ethyl 3,5-dichloro-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(3,5-dichlorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid.
Reduction: Ethyl 6-(3,5-dichlorophenyl)-6-hydroxyhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The following table compares key structural and physicochemical properties of Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate with its analogs:
Electronic and Steric Effects
- Para-substituted analogs (e.g., 4-chloro-2-fluoro) exhibit distinct electronic profiles due to halogen electronegativity differences .
- Functional Group Impact: Trifluoromethyl groups (CF₃) increase metabolic stability and lipophilicity, making derivatives like Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate candidates for drug design . Methoxy groups (OCH₃) reduce electrophilicity, as seen in Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate, which may limit reactivity in nucleophilic environments .
Biological Activity
Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, highlighting its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a hexanoate chain with a ketone at the sixth position. The presence of a 3,5-dichlorophenyl group significantly influences its biological activity.
- Molecular Formula : C₁₄H₁₆Cl₂O₃
- Molecular Weight : Approximately 303.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to:
- Inhibit Enzymes : The compound can inhibit various enzymes involved in metabolic pathways, leading to altered cellular processes.
- Modulate Receptor Activity : It may interact with receptors that play roles in cell signaling and proliferation, particularly in cancer cells.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. Research indicates that it exhibits significant activity against both bacterial and fungal strains.
Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
| Aspergillus niger | 64 |
These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting tumor proliferation.
Case Studies in Cancer Research
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound demonstrated an IC50 value of 12.5 µg/ml, indicating significant cytotoxicity.
-
Study on Lung Cancer Cells :
- Objective : Assessment of growth inhibition in A549 lung cancer cells.
- Results : this compound reduced cell viability by 70% at a concentration of 15 µg/ml.
Research Applications
The compound's unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules. Its applications extend beyond medicinal chemistry into materials science and industrial processes.
Summary of Applications
- Medicinal Chemistry : Used in drug development targeting antimicrobial and anticancer therapies.
- Organic Synthesis : Acts as a building block for synthesizing novel compounds.
- Biological Studies : Investigated for understanding enzyme interactions and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
